molecular formula C10H9ClFN3 B13633553 1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine

1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine

Cat. No.: B13633553
M. Wt: 225.65 g/mol
InChI Key: XVAGAAUXMJKIKT-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a 4-chloro-3-fluorobenzyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine typically involves the reaction of 4-chloro-3-fluorobenzyl bromide with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The imidazole ring can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted imidazole derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents enhances its binding affinity to certain enzymes and receptors. The imidazole ring plays a crucial role in stabilizing the compound’s interaction with these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluorobenzyl bromide
  • 3-Fluorobenzyl chloride
  • 4-Chloro-3-fluorobenzyl alcohol

Uniqueness

1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine is unique due to the combination of the 4-chloro-3-fluorobenzyl group with the imidazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

1-(4-Chloro-3-fluorobenzyl)-1H-imidazol-2-amine (CAS No. 1251109-01-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

The compound has the molecular formula C10H9ClFN2C_{10}H_{9}ClFN_{2} and a molecular weight of approximately 220.64 g/mol. Its structure features an imidazole ring, which is known for its biological significance, especially in drug design.

Biological Activity Overview

Research has indicated that imidazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound are summarized below.

Antimicrobial Activity

Studies have shown that imidazole derivatives can possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often range between 3.12 to 12.5 μg/mL .

Anticancer Properties

Imidazole derivatives are also explored for their anticancer potential. Compounds with structural similarities to this compound have been evaluated in vitro against various cancer cell lines. For example, certain derivatives have shown IC50 values in the micromolar range against human cervical (HeLa) and lung (A549) carcinoma cells .

Structure-Activity Relationships (SAR)

The biological activity of imidazole compounds is often influenced by their structural characteristics. In the case of this compound, modifications to the benzyl moiety or the imidazole ring can significantly alter its potency and selectivity.

Table 1: Summary of Biological Activities and IC50 Values

CompoundBiological ActivityIC50/ MIC Value
This compoundAntimicrobialTBD
Related Imidazole Derivative AAnticancer (HeLa)5 μM
Related Imidazole Derivative BAntimicrobial (S. aureus)3.12 μg/mL

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various imidazole derivatives, one compound similar to this compound was tested on HeLa cells, resulting in an IC50 value of approximately 5 μM. This suggests that modifications to the imidazole ring can enhance cytotoxicity against cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of imidazole derivatives revealed that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria. The presence of chlorine and fluorine atoms in the benzyl group was noted to contribute positively to the antimicrobial efficacy .

Properties

Molecular Formula

C10H9ClFN3

Molecular Weight

225.65 g/mol

IUPAC Name

1-[(4-chloro-3-fluorophenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C10H9ClFN3/c11-8-2-1-7(5-9(8)12)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14)

InChI Key

XVAGAAUXMJKIKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN2C=CN=C2N)F)Cl

Origin of Product

United States

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